Elovl6-IN-1

Description

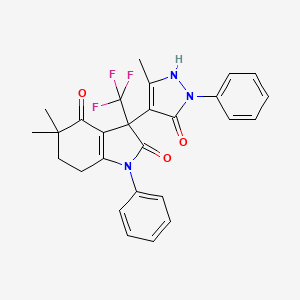

Elovl6-IN-1 is a potent, selective, and orally active inhibitor of ELOVL6 (elongase of very-long-chain fatty acids 6), a key enzyme in the elongation of C16 fatty acids to C18 species. It exhibits dose-dependent inhibition of mouse ELOVL6 with an IC50 of 0.350 μM and acts as a noncompetitive inhibitor with respect to malonyl-CoA and palmitoyl-CoA, both showing Ki values of 994 nM . Its molecular formula is C27H24F3N3O3 (MW: 495.49), and it demonstrates favorable pharmacokinetics, including significant plasma and liver exposure in vivo, leading to reduced hepatic lipid accumulation and fatty acid elongation indices . This compound is commercially available in quantities ranging from 1 mg to 200 mg, making it accessible for preclinical research .

Properties

IUPAC Name |

5,5-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydroindole-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N3O3/c1-16-20(23(35)33(31-16)18-12-8-5-9-13-18)26(27(28,29)30)21-19(14-15-25(2,3)22(21)34)32(24(26)36)17-10-6-4-7-11-17/h4-13,31H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZCSZJXSITBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CCC(C4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elovl6-IN-1 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of organic reactions such as condensation, cyclization, and functional group transformations.

Functionalization: The core structure is then functionalized with specific substituents to enhance its inhibitory activity against ELOVL6. This may involve reactions such as halogenation, alkylation, or acylation.

Purification: The final compound is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance yield and efficiency. The use of automated synthesis platforms and advanced purification methods ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Elovl6-IN-1 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Therapeutic Target in Cancer Treatment

Elovl6 has been identified as a promising therapeutic target in several cancer types, including hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC). Research indicates that inhibition of Elovl6 can suppress tumor growth and enhance survival rates in animal models.

- Hepatocellular Carcinoma : Studies have shown that knockdown of Elovl6 in HCC cells leads to reduced cell proliferation and enhanced sensitivity to fatty acids. In vivo experiments demonstrated that Elovl6 inhibition significantly suppressed tumor growth in mice bearing HCC tumors, suggesting its role as a negative clinical predictor for liver cancer .

- Pancreatic Ductal Adenocarcinoma : In PDAC models, the inhibition of Elovl6 has been linked to decreased cell proliferation and migration. The compound Elovl6-IN-1 has been shown to enhance the uptake of chemotherapeutic agents like Abraxane, thereby improving treatment efficacy .

Modulation of Metabolic Disorders

Elovl6 plays a pivotal role in lipid metabolism and insulin sensitivity, making it a target for treating metabolic disorders such as obesity and type 2 diabetes.

- Insulin Resistance : Research involving Elovl6 knockout mice has revealed that the absence of this enzyme improves insulin sensitivity and glucose metabolism. Specifically, Elovl6 deficiency was associated with enhanced insulin signaling pathways, suggesting its potential as a therapeutic target for diabetes management .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Elovl6 is implicated in the progression of NAFLD through its regulation of fatty acid composition in the liver. Targeting Elovl6 may provide new avenues for treating liver-related metabolic diseases by altering lipid profiles and reducing inflammation .

Role in Neurological Disorders

Emerging evidence suggests that Elovl6 may also influence neurological health, particularly in conditions related to myelination.

- Remyelination : Studies indicate that fatty acid elongation by Elovl6 hampers remyelination processes. Targeting this enzyme could lead to novel reparative therapies for demyelinating diseases .

Implications in Inflammation and Skin Conditions

Elovl6 is involved in inflammatory responses, particularly within skin tissues.

- Keratinocyte Death : Research has shown that mice deficient in Elovl6 experience increased keratinocyte death due to mechanical damage, highlighting its role in skin inflammation . This suggests potential applications for Elovl6 inhibitors in treating inflammatory skin conditions.

Summary of Findings

The following table summarizes key findings related to the applications of this compound across various health conditions:

Mechanism of Action

Elovl6-IN-1 exerts its effects by specifically inhibiting the activity of the enzyme ELOVL6. This inhibition disrupts the elongation of C16 fatty acids to C18 species, leading to alterations in lipid composition and metabolism. The molecular targets of this compound include the active site of ELOVL6, where it binds and prevents the enzyme from catalyzing the elongation reaction. This inhibition can affect various cellular pathways, including those involved in lipid biosynthesis, energy metabolism, and cell signaling.

Comparison with Similar Compounds

Research Findings and Implications

This compound in Metabolic Disease Models

This compound has demonstrated efficacy in reducing hepatic steatosis and improving insulin sensitivity in mouse models of obesity and type 2 diabetes. Its ability to lower C18:0 fatty acid levels aligns with ELOVL6’s role in lipid metabolism dysregulation .

Limitations of Current Analogs

While ELOVL6-IN-4 exhibits higher potency, the absence of in vivo data and unclear inhibition mechanisms limit its utility. This compound remains the benchmark compound for studying ELOVL6 due to its well-characterized profile and proven efficacy .

Q & A

Q. What is the mechanistic basis of ELOVL6-IN-1’s inhibition of fatty acid elongation, and how should researchers validate target engagement experimentally?

this compound acts as a noncompetitive inhibitor of ELOVL6, binding independently of malonyl-CoA and palmitoyl-CoA substrates (Ki = 994 nM for both) . To validate target engagement:

- Use dose-response curves to confirm IC50 values (e.g., 0.350 μM in murine models) and compare inhibition kinetics across substrates.

- Employ orthogonal assays such as lipidomic profiling to quantify reductions in C18:0 and C20:0 fatty acids, which are direct products of ELOVL6 activity.

- Include genetic controls (e.g., ELOVL6-knockout models or siRNA-mediated knockdown) to confirm specificity .

Q. How should researchers design in vitro experiments to assess this compound’s cellular permeability and metabolic stability?

- Permeability : Use Caco-2 cell monolayers or artificial membrane assays (PAMPA) to measure passive diffusion, as this compound’s lipophilicity enables membrane penetration .

- Metabolic Stability : Incubate the compound with liver microsomes (human/murine) and quantify parent compound degradation via LC-MS. Include cytochrome P450 inhibitors to identify metabolic pathways .

- Report results with standardized metrics (e.g., Papp values, half-life) and validate with intracellular lipid accumulation assays .

Q. What methodologies are critical for ensuring reproducibility in this compound’s in vivo studies?

- Dosing Protocols : Administer orally at doses demonstrating plasma and liver exposure (e.g., 10–50 mg/kg), with pharmacokinetic sampling at multiple timepoints .

- Endpoint Validation : Measure hepatic lipid content via GC-MS or NMR and correlate with histopathological findings (e.g., Oil Red O staining).

- Data Transparency : Publish raw datasets (e.g., lipid profiles, dose-response curves) in supplementary materials and adhere to FAIR principles for data sharing .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (IC50) and in vivo efficacy of this compound?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatches : Assess bioavailability, tissue distribution, and metabolite interference. For example, low brain penetration may explain reduced efficacy in neuronal lipid models .

- Model Limitations : Compare results across species (e.g., mouse vs. human primary hepatocytes) and validate using humanized ELOVL6 transgenic models .

- Statistical Rigor : Apply sensitivity analyses to identify outliers and use multivariate regression to account for covariates like diet or genetic background .

Q. What strategies optimize this compound’s experimental protocols for studying lipid metabolism in disease contexts (e.g., NAFLD or diabetes)?

- Disease-Specific Models : Use high-fat diet-induced NAFLD mice or db/db diabetic mice to evaluate compound effects on steatosis and insulin resistance.

- Multi-Omics Integration : Combine lipidomics with transcriptomics (RNA-seq) to identify ELOVL6-dependent pathways and off-target effects .

- Longitudinal Studies : Monitor metabolic parameters (e.g., body weight, glucose tolerance) over 8–12 weeks to capture dynamic responses .

Q. How can researchers address ethical and technical challenges in sharing this compound-related data while complying with GDPR and patient privacy laws?

- Data Anonymization : Remove identifiable metadata from clinical datasets and use pseudonymization techniques for patient-derived samples .

- Controlled Access : Deposit data in repositories with tiered access (e.g., EMBL-EBI or NIH platforms) and require ethical approval for reuse.

- Consent Frameworks : Include explicit clauses in informed consent forms for data sharing, aligned with institutional review board (IRB) guidelines .

Methodological Best Practices

- Experimental Design : Follow the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure hypotheses .

- Data Contradiction Analysis : Use triangulation (e.g., biochemical, genetic, and computational data) to validate findings .

- Reporting Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methods, supplementary data, and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.